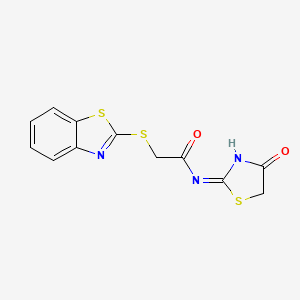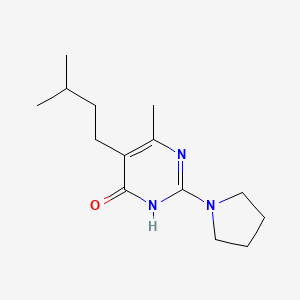![molecular formula C20H21N3O2S B3724794 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B3724794.png)
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]
Overview
Description
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone], also known as ETZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ETZ is a thiazolidinedione derivative, which is a class of compounds that have been shown to have anti-inflammatory, antidiabetic, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and anticancer properties. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In cancer research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in lab experiments is its relatively low toxicity and good solubility in water and organic solvents. This makes it easy to administer to animals and to use in cell culture experiments. However, one of the limitations of using 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in lab experiments is its relatively low potency compared to other thiazolidinedione derivatives. This may limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]. One area of research is the development of more potent derivatives of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] that may have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] and its potential targets in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] in human clinical trials. Overall, the potential therapeutic applications of 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] make it an interesting and promising compound for future research.
Scientific Research Applications
5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, 5-(4-ethoxybenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] has been shown to reduce inflammation in animal models of arthritis and colitis.
Properties
IUPAC Name |
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-15(10-12-17)13-18-19(24)21-20(26-18)23-22-14(2)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,21,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROAIKAPQNZLA-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C(\C)/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
![2-{3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724723.png)
![3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B3724725.png)
![methyl 4-[5-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-furyl]benzoate](/img/structure/B3724729.png)
![2-(allylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3724730.png)
![5-(4-chlorophenyl)-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3724736.png)

![2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3724745.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3724768.png)
![5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B3724775.png)
![2-methoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724782.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B3724791.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B3724809.png)
